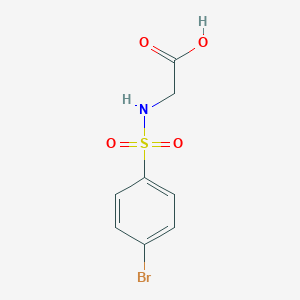

2-(4-Bromophenylsulfonamido)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-bromophenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO4S/c9-6-1-3-7(4-2-6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAHRASKKXWZMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353244 | |

| Record name | N-(4-Bromobenzene-1-sulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13029-73-7 | |

| Record name | N-(4-Bromobenzene-1-sulfonyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Bromophenylsulfonamido Acetic Acid and Its Analogs

Primary Synthetic Routes to 2-(4-Bromophenylsulfonamido)acetic Acid

The direct synthesis of this compound often involves the reaction of 4-bromobenzenesulfonyl chloride with glycine (B1666218) or its ester derivatives.

Basic Hydrolysis of Alkyl Esters (e.g., Methyl 2-(4-Bromophenylsulfonamido)acetate)

A common and straightforward method to obtain this compound is through the basic hydrolysis of its corresponding alkyl esters, such as methyl 2-(4-bromophenylsulfonamido)acetate. This reaction is typically carried out using a base like sodium hydroxide (B78521) in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water. The ester is saponified to the carboxylate salt, which is then acidified to yield the final carboxylic acid. This method is advantageous due to the high yields and relatively simple purification procedures. For instance, the hydrolysis of fexofenadine (B15129) methyl ester using a 2N sodium hydroxide solution in methanol at elevated temperatures, followed by neutralization, demonstrates a typical industrial approach to ester hydrolysis. google.com

Modular Synthetic Strategies for Derivatization

The structural framework of this compound allows for extensive derivatization, enabling the exploration of structure-activity relationships in drug discovery programs. These modular strategies involve the formation of the core sulfonamide linkage and subsequent modifications of the aryl ring and the acetic acid moiety.

Formation of Sulfonamide Linkages

The formation of the sulfonamide bond is a cornerstone of synthesizing these compounds. The most traditional and widely used method involves the reaction of a sulfonyl chloride with an amine. acs.org In the context of this compound analogs, this would typically involve reacting 4-bromobenzenesulfonyl chloride with various amino acids or their ester derivatives.

Modern synthetic methods have expanded the toolkit for sulfonamide formation. These include:

Microwave-assisted synthesis: This technique can accelerate the reaction between sulfonic acids or their sodium salts and amines, often with good functional group tolerance and high yields. organic-chemistry.org

Oxidative chlorination of thiols: Thiols can be converted to sulfonyl chlorides in situ, which then react with amines to form sulfonamides. rsc.org

Copper-catalyzed synthesis: A notable advancement is the copper-catalyzed direct synthesis of sulfonamides from the sulfur dioxide surrogate DABSO, boronic acids, and amines. acs.org

Electrochemical synthesis: This method allows for the formation of sulfonamides from thiols and amines, including ammonia (B1221849). acs.org

| Reagents | Method | Advantages |

| Sulfonic acids/salts, amines | Microwave irradiation | Good functional group tolerance, high yields. organic-chemistry.org |

| Thiols, amines | Oxidative chlorination | In situ generation of sulfonyl chlorides. rsc.org |

| DABSO, boronic acids, amines | Copper catalysis | Broad scope and functional group tolerance. acs.org |

| Thiols, amines | Electrochemical synthesis | Can utilize ammonia as a reactant. acs.org |

Electrophilic Aromatic Substitution Reactions for Precursors

The precursor to the "4-bromophenylsulfonamido" portion of the molecule, 4-bromobenzenesulfonyl chloride, is typically prepared through electrophilic aromatic substitution (EAS) reactions. A common route is the chlorosulfonation of bromobenzene. rsc.org Aromatic sulfonation, in general, is a widely used EAS reaction where a hydrogen atom on an arene is replaced by a sulfonic acid group. wikipedia.org The reaction of an aromatic compound with excess chlorosulfonic acid directly yields the aryl sulfonyl chloride. rsc.org This process is fundamental for creating a variety of substituted aryl sulfonyl chlorides that can then be used to build a library of sulfonamide derivatives.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura) for Aryl Modifications

The bromine atom on the phenyl ring of this compound serves as a versatile handle for further functionalization through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, allowing for the formation of carbon-carbon bonds between the aryl bromide and various boronic acids or their esters. nih.govnih.gov This methodology enables the introduction of a wide range of substituents at the para-position of the phenyl ring, leading to the synthesis of diverse analogs.

Recent advancements have even demonstrated the use of aryl sulfones as coupling partners in Suzuki-Miyaura reactions, providing an alternative route for biaryl synthesis. chemrxiv.orgchemrxiv.org Furthermore, aryl sulfamates have also been successfully employed as coupling partners in nickel-catalyzed Suzuki-Miyaura reactions. nih.gov These developments expand the possibilities for modifying the aryl portion of the molecule. A three-component synthesis of sulfonamides has been established using a palladium-catalyzed Suzuki-Miyaura coupling of sulfuric chloride, secondary amines, and arylboronic acids. nih.gov

| Coupling Partners | Catalyst System | Key Features |

| Aryl bromide and boronic acid | Palladium catalyst | Forms C-C bonds, highly versatile for aryl modification. nih.govnih.gov |

| Aryl sulfone and boronic acid | Palladium catalyst | Alternative to aryl halides for biaryl synthesis. chemrxiv.orgchemrxiv.org |

| Aryl sulfamate (B1201201) and boronic acid | Nickel catalyst | Expands the scope of cross-coupling partners. nih.gov |

| Sulfuric chloride, amine, and boronic acid | Palladium catalyst | Three-component, redox-neutral synthesis of sulfonamides. nih.gov |

Functional Group Transformations (e.g., Ester Hydrolysis, Amide Conversions)

Once the core structure is assembled, further modifications can be made through various functional group transformations. As previously discussed, ester hydrolysis is a key step in converting ester precursors to the final carboxylic acid. google.com Beyond this, the carboxylic acid moiety can be converted into other functional groups, such as amides, by reacting it with different amines. This allows for the synthesis of a wide array of derivatives with potentially different biological activities.

The sulfonamide linkage itself, while generally stable, can also be a site for transformation. For instance, methods have been developed for the reductive cleavage of the N-S bond in secondary sulfonamides to generate sulfinates and amines, which can then be used in subsequent reactions. acs.org This provides a platform for late-stage functionalization of complex molecules.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound, where chirality is introduced at the sulfur atom or on the acetic acid moiety, is a significant area of research. These stereoselective methods are crucial for the development of enantiomerically pure compounds, which can have specific applications in various fields of chemistry.

One of the primary strategies for achieving stereoselectivity involves the use of chiral auxiliaries. The sulfinyl group, in particular, is a valuable chiral auxiliary due to its configurational stability and its ability to induce high levels of asymmetry in reactions. nih.gov The synthesis of chiral sulfinyl compounds often relies on the stereoselective oxidation of a prochiral sulfur atom or the conversion of one sulfinyl derivative into another. nih.gov

While the direct enantioselective oxidation of sulfenates has been explored, it has not proven to be the most efficient method, with reported enantiomeric excesses being relatively low. nih.gov A more successful and widely adopted approach is the use of configurationally stable sulfinates bearing a chiral ester group. These diastereomeric sulfinates can be separated and then transformed into enantiomerically pure sulfoxides and other derivatives. nih.gov

For instance, the tert-butanesulfinamide, developed by Ellman and coworkers, has become a prominent chiral auxiliary in the synthesis of enantiomerically pure amines and their derivatives. nih.gov This methodology can be adapted for the synthesis of chiral sulfonamides. The general principle involves the reaction of a chiral sulfinyl chloride with an appropriate amine or amino acid derivative.

In the context of this compound derivatives, a stereoselective synthesis could involve the reaction of a chiral 4-bromobenzenesulfinyl chloride with an ester of glycine. The resulting diastereomeric sulfinamides could then be separated by chromatography. Subsequent oxidation of the sulfinyl group to a sulfonyl group would yield the enantiomerically enriched target compound.

Another approach could involve the use of a chiral catalyst in the sulfonamidation reaction. While less common for this specific class of compounds, catalytic asymmetric methods are a powerful tool in modern organic synthesis.

The table below summarizes key aspects of stereoselective synthesis strategies applicable to the preparation of chiral derivatives related to this compound.

| Synthetic Strategy | Key Features | Potential Application to Target Compound | Reference |

| Chiral Sulfinyl Auxiliaries | Use of configurationally stable sulfinyl groups to induce asymmetry. Separation of diastereomers is often required. | Reaction of a chiral 4-bromobenzenesulfinyl chloride with a glycine ester, followed by separation and oxidation. | nih.gov |

| Diastereomeric Resolution | Formation of diastereomeric salts with a chiral amine, followed by separation and recovery of the enantiomers. | Not directly a synthetic method for creating the chiral center, but a method for separating a racemic mixture of a chiral derivative. | |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to control the stereochemical outcome of the sulfonamidation reaction. | A developing area that could offer more direct routes to enantiomerically pure products. |

Detailed research into the specific stereoselective synthesis of this compound derivatives is ongoing, with the broader principles of asymmetric sulfur chemistry providing a solid foundation for the development of novel and efficient synthetic routes.

Computational Chemistry and Molecular Modeling of 2 4 Bromophenylsulfonamido Acetic Acid and Its Derivatives

Quantum Chemical Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a framework to investigate the electronic structure of many-body systems, such as molecules. It is widely used to predict a variety of molecular properties with a favorable balance between accuracy and computational cost.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This is achieved through a process called geometry optimization. For 2-(4-Bromophenylsulfonamido)acetic acid, the experimentally determined crystal structure reveals key geometric parameters. In the solid state, molecules form centrosymmetric dimers through hydrogen bonds involving their carboxyl groups. semanticscholar.org These dimers are further connected by N-H⋯O hydrogen bonds, creating a ribbon-like supramolecular structure. semanticscholar.org

Computational geometry optimization using DFT methods, such as B3LYP with a 6-311G+(d,p) basis set, can calculate the molecule's geometry in a gaseous phase or solvated environment, providing bond lengths, bond angles, and dihedral angles. researchgate.net These calculations can also determine the energetic profile, including the total energy, stability, and conformational landscape of the molecule. While specific DFT energetic profile studies for this compound are not widely published, the crystallographic data provides a validated starting point for such simulations. semanticscholar.org

Table 1: Experimentally Determined Crystal and Structural Data for this compound semanticscholar.org

| Property | Value |

|---|---|

| Chemical Formula | C₈H₈BrNO₄S |

| Molecular Weight | 294.1 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Once the optimized geometry is obtained, DFT can be used to calculate crucial electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical properties. nih.gov The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that a molecule is more reactive and can be more easily polarized. nih.govunifi.it For similar molecules like 2-(4-Cyanophenylamino) acetic acid, DFT calculations have determined HOMO-LUMO energies to understand charge transfer within the molecule. unifi.it

The Molecular Electrostatic Potential (MEP) map is another valuable DFT-derived property. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. researchgate.net This is critical for understanding and predicting how the molecule will interact with biological receptors or other molecules, particularly through non-covalent interactions like hydrogen bonding. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl and carboxyl groups and the nitrogen atom, indicating these as primary sites for hydrogen bond acceptance.

Table 2: Illustrative Electronic Properties from DFT Calculations for a Related Sulfonamide unifi.it

| Property | Description | Example Value (for 2-(4-Cyanophenylamino) acetic acid) |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.2056 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.2901 eV |

Note: The data in this table is for a structurally related compound, 2-(4-Cyanophenylamino) acetic acid, and is provided for illustrative purposes to show typical values obtained from DFT calculations.

Molecular Docking Simulations for Target Engagement Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a drug candidate) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target.

The primary goal of molecular docking is to elucidate the binding mode of a ligand within the active site of a receptor. The simulation places the flexible ligand into the binding pocket of the rigid or flexible receptor and samples numerous possible conformations and orientations. The resulting poses are then scored based on how well they fit energetically and sterically. Successful docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-receptor complex.

Docking algorithms use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). unifi.it A more negative binding energy indicates a stronger, more favorable interaction between the ligand and the receptor. These predictions help prioritize compounds for experimental testing. For example, in silico screening of new isatin-sulfonamide derivatives against carbonic anhydrase identified compounds with promising binding scores (e.g., -6.89 to -7.12 kcal/mol) compared to a standard inhibitor.

Table 3: Example of Molecular Docking Results for Novel Sulfonamide Inhibitors Against BRD4

| Compound | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Designed Molecule 1 | -8.5 | ASN140, GLN85 | Hydrogen Bond |

| Designed Molecule 2 | -8.2 | TRP81, PRO82 | Hydrophobic |

Note: This table presents illustrative data for different sulfonamide derivatives targeting the BRD4 protein to demonstrate the typical output of a molecular docking study. The data does not pertain to this compound.

In Silico Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's chemical structure affect its biological activity. In silico SAR, often performed using Quantitative Structure-Activity Relationship (QSAR) models, uses computational methods to correlate physicochemical properties or structural features of a series of compounds with their activities.

By analyzing a set of related compounds, such as derivatives of this compound, researchers can build a predictive model. For instance, a QSAR study on benzenesulfonamide (B165840) derivatives identified that the flexibility of certain parts of the molecule influenced inhibitory activity and selectivity against different enzyme isoforms. Contour maps generated from 3D-QSAR methods like CoMFA and CoMSIA can visualize regions where modifications to the molecular structure would likely increase or decrease activity. For example, such maps might suggest that adding a bulky group at one position could enhance binding through increased hydrophobic interactions, while adding a hydrogen bond donor at another position could be beneficial. These insights are invaluable for rationally designing new derivatives with improved potency and selectivity.

Theoretical Studies on Reaction Mechanisms and Pathways

Currently, there is a notable lack of specific theoretical and computational studies focused on the reaction mechanisms and pathways for the synthesis of this compound in publicly available scientific literature. While the synthesis of this compound and its derivatives is generally achieved through the N-alkylation of a sulfonamide, such as 4-bromophenylsulfonamide, with a haloacetic acid derivative, detailed computational analyses of this specific reaction are not documented.

General synthetic methods for related sulfonamides often involve the N-acylation or N-alkylation of a primary or secondary sulfonamide. These reactions are crucial in medicinal chemistry for the creation of a wide array of therapeutic agents. Computational methods, particularly Density Functional Theory (DFT), have been employed to investigate the structural and electronic properties of similar molecules. These studies typically focus on optimizing molecular geometries, analyzing frontier molecular orbitals (HOMO-LUMO), and mapping molecular electrostatic potentials (MEP) to understand the reactivity and potential interaction sites of the molecules.

For instance, DFT studies on other sulfonamide derivatives have provided insights into their kinetic stability and reactive sites. However, specific data regarding the transition states, activation energies, and reaction coordinates for the formation of this compound are not available. Such computational investigations would be invaluable for optimizing reaction conditions, improving yields, and understanding the underlying electronic and steric factors that govern the reaction pathway.

Without dedicated computational studies on this specific reaction, a detailed discussion on the theoretical aspects of its mechanism, complete with data tables of key computational parameters, cannot be provided at this time. Future research in this area would be beneficial to the scientific community, offering a deeper understanding of the synthesis of this and related sulfonamidoacetic acid derivatives.

Investigation of Biological Activities and Molecular Mechanisms of 2 4 Bromophenylsulfonamido Acetic Acid and Its Derivatives

Enzyme Inhibition Potentials (In Vitro Studies)

In laboratory settings, the ability of 2-(4-Bromophenylsulfonamido)acetic acid and its related compounds to inhibit the activity of specific enzymes has been evaluated. These studies are crucial in understanding the molecular mechanisms that may underlie their potential therapeutic applications.

Anti-Apoptotic Protein Inhibition (e.g., Mcl-1)

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis, or programmed cell death. researchgate.netresearchgate.net Anti-apoptotic members of this family, such as Myeloid Cell Leukemia 1 (Mcl-1), are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. researchgate.net Consequently, the development of small molecules that inhibit these proteins is a significant area of cancer research. researchgate.net

Acylsulfonamides, a class of compounds to which this compound belongs, have been identified as a promising scaffold for the development of Mcl-1 inhibitors. researchgate.net Research has focused on designing these molecules to mimic the binding of pro-apoptotic BH3 domains to the hydrophobic groove of anti-apoptotic proteins, thereby neutralizing their protective function. researchgate.net

While the broader class of acylsulfonamides has shown promise as Mcl-1 inhibitors, specific binding affinity (K_i) and half-maximal inhibitory concentration (IC₅₀) values for this compound itself in relation to Mcl-1 are not extensively documented in the reviewed literature. However, the development of selective inhibitors for anti-apoptotic Bcl-2 proteins is an active area of research, with some compounds demonstrating high affinity. For instance, the Mcl-1 inhibitor S63845 has been reported to have a high affinity for Mcl-1 with a K_i value of less than 1.2 nM. nih.gov

The selectivity of an inhibitor for a specific Bcl-2 family member is a critical aspect of its therapeutic potential, as it can help to minimize off-target effects. nih.gov For example, while some inhibitors like ABT-737 show potent binding to Bcl-2, Bcl-xL, and Bcl-w, they exhibit negligible affinity for Mcl-1 and Bfl-1/A1. researchgate.net The development of inhibitors that can distinguish between the highly similar binding sites of these proteins is a significant challenge. nih.gov The selectivity of this compound and its close derivatives against the panel of Bcl-2 family proteins has not been specifically detailed in the available research. However, studies on other inhibitor series have shown that modifications to the core structure can significantly alter the selectivity profile. nih.gov

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play a crucial role in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease. nih.gov

Scientific investigations into various sulfonamide derivatives have revealed their potential as cholinesterase inhibitors. While direct studies on this compound are limited, research on related compounds provides insight into the activity of this chemical class. For example, a series of sulfonamide chalcone (B49325) derivatives exhibited moderate inhibition of both AChE and BChE, with IC₅₀ values in the micromolar range. nih.gov Another study on biguanide-sulfonamide derivatives also reported inhibitory activity against both enzymes, with some compounds showing higher potency for BChE. tandfonline.com

| Compound Class | Enzyme | IC₅₀ (µM) | Reference |

| Sulfonamide Chalcones | AChE | 56.1 - 95.8 | nih.gov |

| BChE | 19.5 - 79.0 | nih.gov | |

| Biguanide-Sulfonamides | BChE | 28.4 (for compound 3) | tandfonline.com |

This table presents data for sulfonamide derivatives to illustrate the potential of this chemical class as cholinesterase inhibitors. Specific data for this compound was not available in the reviewed literature.

α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the small intestine that is responsible for breaking down complex carbohydrates into simpler sugars, which are then absorbed into the bloodstream. Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby helping to manage postprandial hyperglycemia in individuals with type 2 diabetes. rsc.org

The sulfonamide scaffold has been explored for its potential to inhibit α-glucosidase. rsc.orgscilit.comnih.gov Several studies have reported the synthesis of novel sulfonamide derivatives with significant α-glucosidase inhibitory activity, in some cases exceeding the potency of the commercial drug acarbose. rsc.orgnih.gov For instance, certain synthesized sulfonamide derivatives displayed excellent inhibitory potential against α-glucosidase with IC₅₀ values in the low micromolar range. rsc.org Another study on soritin sulfonamide derivatives also identified compounds with potent α-glucosidase inhibition. nih.gov

| Compound Series | IC₅₀ Range (µM) | Potency vs. Acarbose | Reference |

| Novel Sulfonamide Derivatives | 19.39 - 25.57 (for most potent) | 1.05 to 1.39 times more potent | rsc.org |

| Soritin Sulfonamide Derivatives | 3.81 - 265.40 | Significantly more potent | nih.gov |

This table showcases the α-glucosidase inhibitory potential of various sulfonamide derivatives. Specific data for this compound was not found in the reviewed literature.

ADAMTS7 Inhibition

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 7 (ADAMTS7) is an enzyme that has been implicated in the progression of atherosclerosis and coronary heart disease. nih.govrsc.org As such, the development of selective ADAMTS7 inhibitors is a promising therapeutic strategy.

Research has led to the design and synthesis of arylsulfonamides as potent and selective inhibitors of ADAMTS7. nih.govrsc.org Within this class, derivatives of this compound have been synthesized and evaluated. Specifically, (R)-2-((4-Bromophenyl)sulfonamido)-2-(1-(tert-butoxycarbonyl) piperidin-4-yl)acetic acid was synthesized as part of a campaign to develop ADAMTS7 inhibitors. nih.gov

While the direct K_i for this specific compound was not provided, a related piperidinyl derivative (compound 3 in the study) showed a K_i of 40 nM against ADAMTS7. nih.gov Further optimization of this series led to a p-trifluoromethyl biphenyl (B1667301) sulfonamide derivative with a K_i of 9 nM for ADAMTS7, demonstrating a 12-fold selectivity over the related enzyme ADAMTS5. rsc.org

| Derivative Class | Target Enzyme | K_i (nM) | Selectivity over ADAMTS5 | Reference |

| Piperidinyl Derivative (Compound 3) | ADAMTS7 | 40 | Not specified | nih.gov |

| p-Trifluoromethyl Biphenyl Sulfonamide | ADAMTS7 | 9 | 12-fold | rsc.org |

This table highlights the inhibitory activity of derivatives of this compound against ADAMTS7.

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. Their dysregulation is implicated in numerous pathological processes, including tumor invasion and metastasis. Research into sulfonamide-based compounds has highlighted their potential as MMP inhibitors.

While specific inhibitory data for this compound against MMP-15 (MT2-MMP) is not extensively documented in publicly available literature, the general class of sulfonamides has been investigated for MMP inhibition. The sulfonamide group can act as a zinc-binding group, a key interaction for inhibiting the catalytic activity of MMPs.

Esterase Inhibition

Esterases are a broad class of enzymes that catalyze the cleavage of ester bonds. Certain sulfonamide derivatives have been shown to inhibit the activity of various esterases, including acetylcholinesterase, which is relevant in the context of neurodegenerative diseases. The mechanism of inhibition often involves the interaction of the sulfonamide moiety with the active site of the enzyme. Specific studies detailing the inhibitory effects of this compound on esterases are needed to ascertain its potential in this area.

Cellular and Molecular Pathway Modulation

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a vital process for normal tissue homeostasis, and its evasion is a hallmark of cancer. Numerous studies have focused on inducing apoptosis in cancer cells as a therapeutic strategy.

Investigations into the effects of sulfonamide derivatives on cancer cells have demonstrated their ability to trigger apoptosis. For instance, in the human promyelocytic leukemia cell line HL-60 , various chemical agents have been shown to induce apoptosis through diverse mechanisms. While the specific effects of this compound on HL-60 cells are not detailed in the available literature, related compounds have shown pro-apoptotic activity.

The execution of apoptosis is primarily carried out by a family of cysteine proteases known as caspases. The activation of specific caspases is a key indicator of apoptotic pathway engagement. Apoptotic stimuli can trigger the activation of initiator caspases (e.g., caspase-8 and caspase-9) which in turn activate executioner caspases (e.g., caspase-3, -6, and -7). A detailed caspase activation profile for this compound in cell lines such as HL-60 would be necessary to elucidate its precise mechanism of inducing apoptosis, but such specific data is not currently available.

Inhibition of Cell Growth and Proliferation

The uncontrolled growth and proliferation of cancer cells are fundamental to tumor development. Targeting pathways that regulate cell growth is a cornerstone of cancer therapy.

Studies on various sulfonamide derivatives have demonstrated their potential to inhibit the growth of different cancer cell lines, including those from pancreatic cancer . The mechanisms underlying this inhibition are often multifactorial, involving the modulation of various signaling pathways that control cell proliferation. Research specifically detailing the growth-inhibitory effects and the corresponding IC50 values of this compound on pancreatic cancer cell lines would be required to validate its potential in this context.

Cell Cycle Arrest Induction

The cell cycle is a tightly regulated process that governs cell division. Inducing cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M) is a common mechanism by which anticancer agents inhibit tumor growth. Some sulfonamide-containing compounds have been reported to cause cell cycle arrest, often at the G1 or G2/M phases, by modulating the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). The ability of this compound to induce cell cycle arrest has not been specifically reported, representing an area for future investigation.

Mechanism of Cellular Permeability

The ability of a compound to traverse cellular membranes is fundamental to its biological activity. For derivatives of this compound, cellular permeability is influenced by their physicochemical properties. Studies on related sulfonamide derivatives show they can modulate cell membrane permeability. For instance, certain sulfonamide derivatives have been found to enhance the passive, ATP-dependent permeability changes in cultured mammalian cells. nih.gov This suggests an interaction with membrane components that regulate ion channels or transporters.

Furthermore, structural modifications to the sulfonamide scaffold have a direct impact on permeability. Research on a C8-methyl sulfonamide analogue demonstrated a significant improvement in solubility and permeability across Caco-2 cell monolayers, a model for the human intestinal epithelium. rsc.org This modification effectively shifted the compound from a Biopharmaceutical Classification System (BCS) class IV (low permeability, low solubility) to a more favorable class II (high permeability, low solubility), leading to a notable increase in oral bioavailability from negligible to 41%. rsc.org The introduction of the sulfonamide group was credited with lowering in vitro and in vivo clearance, resulting in a longer biological half-life. rsc.org While not the primary mechanism, the general principles of how charge and structure affect membrane passage are also relevant; studies on other cell-permeable polymers show that molecules with highly positive guanidine (B92328) moieties can efficiently penetrate membranes and localize in the nucleus. mdpi.com

Antimicrobial Efficacy Assessments

The antimicrobial properties of sulfonamides are well-established. Derivatives of this compound are investigated for their potential to inhibit the growth of various pathogenic microorganisms.

Antibacterial Activity (In Vitro)

The antibacterial effect of compounds related to this compound has been evaluated against a spectrum of both Gram-positive and Gram-negative bacteria. The core acetic acid component itself shows good antibacterial activity against pathogens like Pseudomonas aeruginosa at dilutions as low as 0.166%. nih.gov

Derivatives incorporating the broader sulfonamide structure have demonstrated significant efficacy. In various studies, these compounds have been tested against bacterial species such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae. researchgate.netresearchgate.netnih.govnih.gov The activity is often quantified by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in agar (B569324) diffusion assays. For example, certain N-substituted cinnamamide (B152044) derivatives of benzenesulfonamide (B165840) showed potent activity against Staphylococcus and Enterococcus species with MIC values as low as 1–4 µg/mL. mdpi.com

Table 1: Representative In Vitro Antibacterial Activity of Related Sulfonamide Derivatives

| Compound Type | Bacterial Strain | Activity Measure | Result | Reference |

| N-(Arylmethylthio)phenylsulfonyl Cinnamamide | Staphylococcus aureus (Clinical Strain) | MIC | 1–4 µg/mL | mdpi.com |

| N-(Arylmethylthio)phenylsulfonyl Cinnamamide | Enterococcus sp. (Clinical Strain) | MIC | 1–32 µg/mL | mdpi.com |

| 2-Amino-4H-pyran Derivative | Klebsiella pneumoniae | Inhibition Zone | 17 mm | researchgate.net |

| 3-Formylrifamycin SV Acethydrazone | Bacillus subtilis | QSAR | Activity depends on lipophilicity | nih.gov |

| 3-Formylrifamycin SV Acethydrazone | Staphylococcus aureus | QSAR | Parabolic relationship with lipophilicity | nih.gov |

| Acetic Acid | Various Pathogens | MIC | 0.16%–0.31% | nih.gov |

This table presents a selection of findings from studies on structurally related compounds to illustrate potential antibacterial efficacy.

Antifungal Activity (In Vitro)

In addition to antibacterial effects, sulfonamide derivatives are explored for their antifungal properties. A series of 4-substituted imidazole (B134444) sulfonamides demonstrated good in vitro activity against key Candida strains, with some inhibitors showing potency at concentrations below 100 nM. nih.gov Other studies have synthesized and tested various sulfonamide derivatives against a range of fungal pathogens, including Candida albicans, other Candida species, Aspergillus niger, Aspergillus fumigatus, and Cryptococcus neoformans. nih.govnih.gov

The efficacy of these compounds can be significant, in some cases surpassing that of established antifungal drugs like fluconazole. nih.gov For instance, certain 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives exhibited high activity against Candida albicans with MIC values ranging from 0.048 to 3.12 µg/mL. nih.gov Another derivative in the same study showed potent inhibition of Cryptococcus neoformans with an MIC below 0.048 µg/mL. nih.gov

Table 2: Representative In Vitro Antifungal Activity of Related Sulfonamide Derivatives

| Compound Type | Fungal Strain | Activity Measure | Result | Reference |

| 2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole | Candida albicans | MIC | 0.048–3.12 µg/mL | nih.gov |

| 2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole | Cryptococcus neoformans | MIC | < 0.048 µg/mL | nih.gov |

| 2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazole | Aspergillus niger | MIC | 1.56–6.25 µg/mL | nih.gov |

| Arylsulfonamide Derivative (Amine 13) | Candida glabrata | MFC | 1.000 mg/mL | nih.gov |

| 4-Substituted Imidazole Sulfonamide | Candida spp. | Inhibition | < 100 nM | nih.gov |

This table presents a selection of findings from studies on structurally related compounds to illustrate potential antifungal efficacy. MIC = Minimum Inhibitory Concentration; MFC = Minimum Fungicidal Concentration.

Antioxidant Activity Evaluation

Oxidative stress, caused by an imbalance of reactive oxygen species, is implicated in a variety of diseases. Consequently, the antioxidant potential of new chemical entities is an area of significant research. Novel sulfonamide derivatives have been evaluated for their ability to scavenge free radicals. tandfonline.comekb.eg

The antioxidant capacity is commonly assessed using in vitro chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay. tandfonline.comnih.gov Studies have shown that certain sulfonamide-1,2,3-triazole hybrids and other derivatives possess notable antioxidant activity, in some cases superior to standard antioxidants like α-tocopherol and BHT in DPPH assays. nih.gov The structure of the derivative plays a key role; for example, research has indicated that organic sulfonate salts may be more active as antioxidants than their covalent sulfonamide counterparts. tandfonline.comnih.gov The addition of specific chemical groups, such as an NO2 group, can also improve antioxidant activity. tandfonline.com

Table 3: Representative In Vitro Antioxidant Activity of Related Sulfonamide Derivatives

| Compound Type | Assay | Activity Measure | Result | Reference |

| Sulfonamide-1,2,3-triazole hybrid (Cmpd 13) | DPPH | Antioxidant Activity | Superior to α-tocopherol | nih.gov |

| Sulfonamide-1,2,3-triazole hybrid (Cmpd 6) | ABTS | Antioxidant Activity | Highest activity in series | nih.gov |

| Sulfonamide-1,2,3-triazole hybrid (Cmpd 9) | CUPRAC | Antioxidant Activity | Highest activity in series | nih.gov |

| 4-Arylazoenol derivative of curcumin (B1669340) & sulfa drug | ABTS & DNA Damage | Antioxidant Activity | Potent activity observed | researchgate.net |

| Organic Sulfonate Salt (Cmpd 7a) | GEAC | Antioxidant Capacity | Greatest in tested series | tandfonline.com |

This table presents a selection of findings from studies on structurally related compounds to illustrate potential antioxidant efficacy. DPPH = 2,2-Diphenyl-1-picrylhydrazyl; ABTS = 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); CUPRAC = Cupric Reducing Antioxidant Capacity; GEAC = Gallic Acid Equivalent Antioxidant Capacity.

Future Directions and Emerging Research Avenues

Design and Synthesis of Advanced 2-(4-Bromophenylsulfonamido)acetic Acid Conjugates and Prodrugs

A significant avenue for future research lies in the strategic design and synthesis of conjugates and prodrugs of this compound. The core molecule possesses key functional groups—the carboxylic acid and the sulfonamide—that are amenable to chemical modification. Prodrug strategies aim to modify a biologically active compound to improve its physicochemical, pharmacokinetic, or pharmacodynamic properties, such as solubility, stability, and targeted delivery. cbspd.com

One common approach involves the esterification of the carboxylic acid moiety. nih.gov This modification can mask the polar carboxyl group, potentially enhancing the molecule's lipophilicity and ability to permeate cell membranes. Subsequent hydrolysis by intracellular esterases would then release the active parent compound. Another strategy could involve creating amide prodrugs, which have been successfully synthesized for other 2-arylpropionic acids to enhance their analgesic activity. researchgate.net

Conjugation, the linking of the primary molecule to another chemical entity, offers further possibilities. For instance, attaching the compound to a targeting moiety could direct it to specific cells or tissues, concentrating its effect and minimizing off-target interactions. A mutual prodrug approach, where the compound is linked to another synergistic drug, could also be explored. cbspd.comnih.gov The synthesis of N-acylated sulfonamides has been shown to be a viable prodrug strategy for other sulfonamide-containing inhibitors, resulting in improved pharmacological profiles. nih.gov

Table 1: Potential Prodrug and Conjugate Strategies for this compound

| Strategy | Target Moiety | Potential Advantage | Example Modification |

| Ester Prodrug | Carboxylic Acid | Increased lipophilicity, improved cell permeability | Methyl or Ethyl Ester |

| Amide Prodrug | Carboxylic Acid | Enhanced biological activity, altered solubility | Amide linkage with an amino acid or peptide |

| N-Acylsulfonamide Prodrug | Sulfonamide Nitrogen | Improved physicochemical properties for administration | N-propionyl or N-acetyl derivative |

| Targeted Conjugate | Phenyl Ring or Acetic Acid | Site-specific delivery, reduced systemic exposure | Linkage to a tumor-targeting ligand |

| Mutual Prodrug | Carboxylic Acid or Sulfonamide | Synergistic therapeutic effect | Co-drug formation with another anti-inflammatory agent |

Deeper Mechanistic Insights into Target-Specific Interactions

While the structure of this compound is established, a comprehensive understanding of its molecular mechanism of action requires further investigation. Future research must focus on identifying its specific biological targets and elucidating the nature of its interactions at a molecular level. The study of how related compounds, such as 2,4-Dichlorophenoxyacetic acid, mimic natural hormones to exert their effects highlights the importance of identifying specific receptors and signaling pathways. nih.gov

Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pull down and identify binding partners from cell lysates. Computational modeling and docking studies can predict potential binding sites on proteins, guiding further experimental validation. Once a target is identified, biophysical methods like X-ray crystallography or cryo-electron microscopy can provide high-resolution structural information of the compound-target complex. This would reveal the specific amino acid residues involved in binding and the conformational changes induced upon interaction.

Understanding these target-specific interactions is crucial for rational drug design. For instance, discovering that a compound synergizes with another by targeting a parallel pathway can inform combination therapies. harvard.edu Similarly, identifying that a molecule acts on multiple domains of a single enzyme, as seen with inhibitors of p300/CBP, can lead to more potent therapeutic strategies. elsevier.com

Application in Chemical Probe Development for Uncharacterized Biological Systems

The adaptable structure of this compound makes it an attractive starting point for the development of chemical probes. Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that target's function in complex biological systems.

To serve as a probe, the core molecule would be derivatized to include a reporter tag (e.g., a fluorophore, a biotin (B1667282) tag for affinity purification) or a photoreactive group for covalent cross-linking to its target. The bromophenyl group provides a convenient handle for such modifications via cross-coupling reactions without significantly altering the core scaffold that may be responsible for its biological activity.

These probes could then be used in a variety of applications, including:

Target Identification: Identifying the cellular binding partners of the parent compound.

Pathway Elucidation: Mapping the biological pathways modulated by the compound.

Imaging: Visualizing the subcellular localization of the target protein in living cells.

This approach transforms the compound from a potential therapeutic agent into a tool for fundamental biological discovery, helping to unravel the functions of previously uncharacterized proteins or pathways.

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

The future development of derivatives of this compound can be significantly accelerated by integrating its scaffold into high-throughput screening (HTS) and combinatorial chemistry workflows. nih.gov Combinatorial chemistry involves the systematic and repetitive linking of various "building blocks" to a central scaffold to rapidly generate a large number of structurally related compounds, known as a chemical library. nih.gov

The this compound structure is well-suited for this approach. A library of analogs could be constructed by:

Varying the Phenyl Ring Substitution: Replacing the bromine atom at the para-position with a wide array of other functional groups (e.g., chloro, fluoro, methyl, methoxy) or adding substituents at the ortho- or meta-positions.

Modifying the Acetic Acid Side Chain: Replacing the acetic acid moiety with other acidic groups or converting it into a series of different esters and amides.

Altering the Sulfonamide Linker: Synthesizing analogs with different linkers between the phenyl ring and the nitrogen atom.

Microwave-mediated synthesis has proven effective for the rapid generation of such libraries. nih.gov Once synthesized, these large libraries can be subjected to HTS assays to rapidly screen for compounds with desired biological activities against a multitude of targets. nih.gov This powerful combination of combinatorial synthesis and HTS allows for the efficient exploration of the chemical space around the parent molecule, facilitating the discovery of new leads with enhanced potency, selectivity, or novel mechanisms of action. nih.gov

Table 2: Illustrative Combinatorial Library Based on the this compound Scaffold

| Scaffold Position | R1 (at C4 of Phenyl Ring) | R2 (at Acetic Acid) |

| Compound 1 (Parent) | -Br | -OH |

| Analog 1.1 | -Cl | -OH |

| Analog 1.2 | -F | -OH |

| Analog 1.3 | -CH3 | -OH |

| Analog 2.1 | -Br | -OCH3 (Methyl Ester) |

| Analog 2.2 | -Br | -OCH2CH3 (Ethyl Ester) |

| Analog 2.3 | -Br | -NH2 (Primary Amide) |

Q & A

Q. What are the key steps for synthesizing 2-(4-Bromophenylsulfonamido)acetic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves two stages: (1) sulfonamide formation by reacting 4-bromobenzenesulfonyl chloride with glycine derivatives, and (2) hydrolysis of intermediate esters (e.g., methyl esters) to yield the acetic acid moiety. Optimization includes:

- Temperature control : Maintain 0–5°C during sulfonamide coupling to minimize side reactions.

- Solvent selection : Use anhydrous dichloromethane or THF for sulfonylation to enhance reactivity.

- Hydrolysis conditions : Basic hydrolysis (NaOH/EtOH) at 60–70°C ensures complete ester conversion without decomposing acid-sensitive groups .

- Purity : Recrystallization from ethanol/water (1:3 v/v) yields >95% purity.

Q. How can the compound be characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR : Analyze and NMR spectra for sulfonamide NH (~10.5 ppm) and acetic acid COOH (~12.0 ppm). Confirm bromophenyl signals (7.6–7.8 ppm, doublets) .

- X-ray crystallography : Grow single crystals via slow evaporation (acetone/hexane). Use SHELXL for refinement, focusing on sulfonamide S–N (1.63 Å) and C–Br (1.89 Å) bond lengths. Triclinic symmetry is common, with unit cell parameters .

- Elemental analysis : Verify Br content (theoretical: 27.2%) via combustion analysis.

Q. What solvent systems are suitable for solubility and stability studies?

Methodological Answer:

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) at 20–25 mg/mL. Use sonication for 10–15 minutes to enhance dissolution.

- Stability : Store at 4°C in amber vials; avoid prolonged exposure to light or basic pH (>9), which degrades the sulfonamide group .

Advanced Research Questions

Q. How do electronic effects of substituents influence molecular geometry and intermolecular interactions?

Methodological Answer:

- Geometry : Electron-withdrawing bromine increases C–C–C angles on the phenyl ring (e.g., 121.5° at Br vs. 118.2° at OMe). The acetic acid group adopts a near-perpendicular dihedral angle (78.15°) relative to the aromatic plane, reducing steric clashes .

- Hydrogen bonding : Centrosymmetric dimers form via motifs (O–H···O: 2.65 Å, 168°). These interactions dominate crystal packing, as shown in WinGX/ORTEP visualizations .

Q. How can data contradictions in crystallographic refinement be resolved?

Methodological Answer:

Q. What mechanistic insights explain its inhibitory activity against phosphatases?

Methodological Answer:

- Binding mode : The sulfonamide group acts as a phosphoryl mimic, forming hydrogen bonds with active-site residues (e.g., Arg221 in PTP1B). The bromophenyl moiety enhances hydrophobic interactions with conserved phenylalanine residues .

- Kinetics : Competitive inhibition () confirmed via Lineweaver-Burk plots. Pre-incubate enzyme and inhibitor for 10 minutes before adding substrate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.